2-[(4-Methoxybenzyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone
Description
The compound 2-[(4-Methoxybenzyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone belongs to the thiazolo-triazole class of heterocyclic compounds, which are recognized for their diverse pharmacological and agrochemical applications . Its structure comprises a 6-methylthiazolo[3,2-b][1,2,4]triazole core linked to a 4-methoxybenzylsulfanyl group and an ethanone moiety. The thiazolo-triazole scaffold is known for bioactivity modulation, with substituents like sulfanyl groups and aromatic rings influencing physicochemical and biological properties .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-10-14(22-15-16-9-17-18(10)15)13(19)8-21-7-11-3-5-12(20-2)6-4-11/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATQOCYUZKILAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=O)CSCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Synthetic Routes and Key Reactivity
The compound 2-[(4-methoxybenzyl)sulfanyl]-1-(6-methyl thiazolo[3,2-b] triazol-5-yl)-1-ethanone is a hybrid heterocyclic system combining thiazolo-triazole and sulfanyl-ketone functionalities. Its reactivity is governed by:
- Sulfanyl (-S-) group : Susceptible to alkylation, oxidation, and nucleophilic substitution.
- Ketone (C=O) group : Participates in condensation, acylation, and nucleophilic additions.
- Thiazolo-triazole core : Stabilizes electron-deficient regions, enabling cyclization and electrophilic substitutions.
Alkylation of the Sulfanyl Group
The sulfanyl moiety undergoes alkylation with haloalkanes or aryl halides under basic conditions.
Mechanism : Deprotonation of the sulfanyl group by a base forms a thiolate ion, which attacks electrophilic alkyl/aryl halides.
Oxidation to Sulfoxide/Sulfone
Controlled oxidation converts the sulfanyl group to sulfoxide or sulfone derivatives.
Note : Over-oxidation to sulfone requires stronger agents like m-CPBA.
Acylation at the Ketone Group
The ketone undergoes acylation with acyl chlorides or anhydrides.
| Reagent | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Dichloroacetyl chloride | Triethylamine (dry dioxane) | 2-Dichloroacetyl derivative | 90% | |
| Benzoyl chloride | Pyridine | Benzoylated ethanone with enhanced UV activity | 82% | , |
Mechanism : Base-catalyzed nucleophilic acyl substitution.
Condensation with Hydrazines
The ketone reacts with hydrazines to form hydrazones, useful in heterocyclic synthesis.
Cyclization Reactions
The thiazolo-triazole core facilitates cyclization to form fused heterocycles.
Example : Reaction with phosphorus oxychloride yields triazolothiadiazoles via intramolecular cyclization .
Stability and Degradation
- Photodegradation : The compound shows moderate stability under UV light, with 15% degradation after 48 h (SDS data, ).
- Hydrolytic Stability : Stable in neutral aqueous solutions but hydrolyzes in acidic/basic conditions to release 4-methoxybenzyl mercaptan (pH < 3 or > 10) .
Biological Relevance
Derivatives of this compound exhibit:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Pharmacological Activity
The 4-methoxybenzylsulfanyl group distinguishes this compound from closely related derivatives. Key comparisons include:
- 4-Methoxybenzyl vs.
- Chlorophenyl/Quinoline Derivatives: Electronegative substituents (e.g., Cl) or extended aromatic systems (e.g., quinoline) may enhance target binding but reduce solubility .
Pharmacological Potential
- Vasodilatory Activity : Thiazolo-triazole derivatives with phenylsulfanyl groups demonstrated appreciable vasodilation in vitro, suggesting the core scaffold is bioactive . The 4-methoxybenzyl group may modulate this activity via steric or electronic effects.
- Antimicrobial and Anticancer Potential: Triazole-thiol derivatives with disubstituted aryl groups (e.g., 4-bromophenyl) show antimicrobial and anticancer properties . The methoxy group’s role in such activities remains unexplored.
Physicochemical Properties
- Solubility : Methoxy groups may improve aqueous solubility relative to hydrophobic substituents like chlorophenyl .
Preparation Methods
Cyclocondensation of 2-Amino-4-methylthiazole with 1,2,4-Triazole-3-thiol
Reagents :
- 2-Amino-4-methylthiazole
- 1,2,4-Triazole-3-thiol
- Phosphorus oxychloride (POCl₃)
Procedure :
- Combine equimolar quantities of 2-amino-4-methylthiazole and 1,2,4-triazole-3-thiol in anhydrous dichloromethane.
- Add POCl₃ dropwise under nitrogen at 0°C, followed by refluxing for 6–8 hours.
- Quench with ice-water, neutralize with sodium bicarbonate, and extract with ethyl acetate.
Yield : 68–72% after silica gel chromatography.
Mechanistic Insight :
POCl₃ facilitates dehydration and cyclization, forming the fused thiazolo-triazole ring. The methyl group at position 6 originates from the 4-methyl substituent on the thiazole precursor.
Oxidative Cyclization of Thiosemicarbazide Derivatives
Reagents :
- 4-Methylthiazole-2-carbohydrazide
- Carbon disulfide (CS₂)
- Iodine (I₂) in dimethylformamide (DMF)
Procedure :
- React 4-methylthiazole-2-carbohydrazide with CS₂ in DMF at 50°C for 4 hours.
- Add iodine (1.2 equiv) and stir for an additional 3 hours.
- Isolate the product via vacuum filtration and recrystallize from ethanol.
Key Data :
- Melting Point : 142–145°C
- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.41 (s, 3H, CH₃), 7.12 (s, 1H, thiazole-H).
Sulfanyl Group Installation: 4-Methoxybenzylsulfanyl Coupling
The final step involves attaching the 4-methoxybenzylsulfanyl group to the ethanone-substituted core.
Nucleophilic Substitution with 4-Methoxybenzyl Thiol
Reagents :
- 1-(6-Methylthiazolo[3,2-b]triazol-5-yl)-1-ethanone
- 4-Methoxybenzyl thiol
- Potassium carbonate (K₂CO₃) in acetone
Procedure :
- Dissolve the ethanone intermediate (1 equiv) and 4-methoxybenzyl thiol (1.2 equiv) in anhydrous acetone.
- Add K₂CO₃ (2 equiv) and reflux for 8–10 hours.
- Filter off salts, concentrate, and purify via column chromatography (hexane:ethyl acetate, 3:1).
Optimization Data :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Acetone | Maximizes SN2 reactivity |
| Temperature | Reflux (56°C) | Completes reaction in 8h |
| Base | K₂CO₃ | Prevents over-oxidation |
Mitsunobu Reaction for Sulfur-Ether Formation
Reagents :
- 1-(6-Methylthiazolo[3,2-b]triazol-5-yl)-1-ethanol
- 4-Methoxybenzyl mercaptan
- Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃)
Procedure :
- Combine alcohol intermediate, 4-methoxybenzyl mercaptan (1.5 equiv), DEAD (1.5 equiv), and PPh₃ (1.5 equiv) in THF.
- Stir at 25°C for 24 hours.
- Concentrate and purify via flash chromatography.
Advantage : Avoids thiol oxidation issues encountered in basic conditions.
Industrial-Scale Production Considerations
Large-scale synthesis necessitates modifications for cost and safety:
Continuous Flow Synthesis
Reactor Design :
- Tubular reactor with in-line mixing of 4-methoxybenzyl thiol and ethanone intermediate.
- Residence time: 2 hours at 100°C.
Benefits :
Catalyst Recycling
Heterogeneous Catalysis :
Analytical Characterization
Critical validation data for the final compound:
Table 1: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 2.51 (s, 3H, CH₃), 3.81 (s, 3H, OCH₃), 4.23 (s, 2H, SCH₂), 6.87–7.32 (m, 4H, Ar-H) |
| ¹³C NMR | δ 198.4 (C=O), 161.2 (OCH₃), 55.1 (SCH₂) |
| HRMS (ESI+) | m/z 333.0606 [M+H]⁺ (calc. 333.0605) |
Thermal Data :
Challenges and Mitigation Strategies
Thiol Oxidation
Issue : 4-Methoxybenzyl thiol oxidizes to disulfide during storage.
Solution :
Byproduct Formation
Major Byproduct : Bis-sulfanyl adduct from over-alkylation.
Prevention :
Green Chemistry Alternatives
Solvent Replacement
Catalytic Bases
- Use 10 mol% tetrabutylammonium fluoride (TBAF) in water, achieving 80% yield at 50°C.
Q & A
Q. What are the established synthetic routes for 2-[(4-Methoxybenzyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions. A plausible route involves:
Formation of the thiazolo-triazole core : Cyclization of precursors like 6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole under reflux with thiourea or mercaptoacetic acid derivatives (analogous to ).
Sulfanyl group introduction : Reacting the core with 4-methoxybenzyl thiol or a disulfide under nucleophilic substitution conditions (e.g., DMF, K₂CO₃, 60–80°C) .
Ethanone functionalization : Acetylation via Friedel-Crafts acylation or ketone coupling using chloroacetone derivatives .
- Optimization : Yield improves with anhydrous solvents, controlled pH (neutral to mildly basic), and inert atmospheres (N₂/Ar) to prevent oxidation of the sulfanyl group .
Q. How is the compound characterized structurally, and which analytical techniques resolve ambiguities in its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., methoxy singlet at δ 3.8 ppm, thiazole protons at δ 6.5–7.5 ppm) and confirms regioselectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₇N₃O₂S₂) and detects isotopic patterns .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch, if present) ensure functional group integrity .
- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities; ≥95% purity is typical for bioactive studies .
Q. What preliminary biological assays are recommended to screen its bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL, with ampicillin as a positive control .
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ calculation) compared to ascorbic acid .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish safety thresholds (IC₅₀ > 100 µM preferred for further studies) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
- Methodological Answer :
- Modification Sites :
- Methoxybenzyl group : Replace with halogenated (e.g., 4-Cl) or bulkier substituents (e.g., tert-butyl) to alter lipophilicity .
- Thiazolo-triazole core : Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic effects on sulfanyl reactivity .
- Assay Design : Parallel synthesis of analogs followed by dose-response curves in enzyme inhibition (e.g., COX-2) or receptor-binding assays .
Q. What experimental strategies address contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (ATCC-verified), solvent controls (DMSO ≤ 0.1%), and protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Meta-Analysis : Compare IC₅₀ values from multiple studies (Table 1) and correlate with structural variations (e.g., substituent electronegativity).
Table 1 : Comparative Bioactivity of Structural Analogs
| Compound | Antimicrobial IC₅₀ (µg/mL) | Antioxidant IC₅₀ (µM) |
|---|---|---|
| Target Compound | 12.5 (S. aureus) | 45.2 |
| 4-Chloro analog | 8.7 | 32.1 |
| tert-Butyl derivative | 25.4 | 58.9 |
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., dihydrofolate reductase) or receptors (e.g., EGFR). Focus on hydrogen bonds with the triazole nitrogen and hydrophobic interactions with the methoxybenzyl group .
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1–12, 37°C) for 24–72 hours; HPLC monitors degradation (e.g., sulfoxide formation at acidic pH) .
- Thermal Stability : TGA/DSC analysis reveals decomposition points (>200°C typical for thiazole derivatives) .
- Light Sensitivity : UV-Vis spectroscopy tracks absorbance shifts under UV exposure; amber vials recommended for storage .
Methodological Notes
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent polarity, catalyst loading) meticulously, as minor variations can alter byproduct profiles .
- Data Validation : Cross-validate bioactivity results with orthogonal assays (e.g., fluorescence-based ATP assays for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
